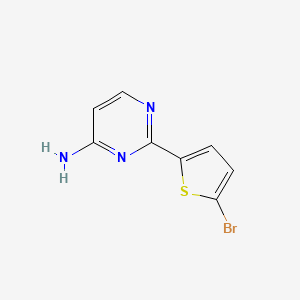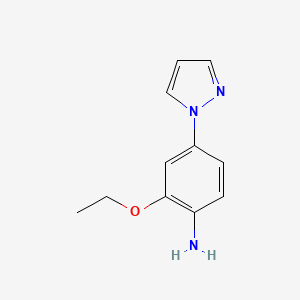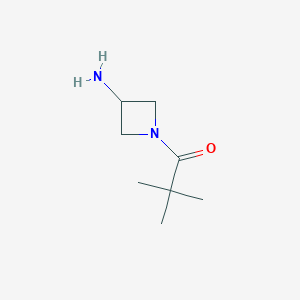
2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid
説明
2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is a type of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid has been studied in the context of its complex with Ru (II). The X-ray structure of each isomer of this complex is related to its NMR spectrum in solution .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For example, they can undergo an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . They can also undergo a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines .科学的研究の応用
Medicinal Chemistry: Drug Design and Synthesis
2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid: is a valuable building block in medicinal chemistry. Its pyrimidine ring is a core structure in many pharmaceuticals, and modifications to the carboxylic acid group can lead to the development of novel drug candidates. For instance, it can be used to synthesize small molecule inhibitors targeting various enzymes or receptors within cellular pathways .
Agriculture: Pesticide Development
In agriculture, this compound could be explored for the development of new pesticides. The pyrimidine moiety is present in several herbicides and insecticides. By altering the substituents, researchers can create compounds with potential selective toxicity towards pests without harming beneficial organisms .
Material Science: Advanced Material Synthesis
The carboxylic acid group in 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid offers a point of attachment for creating advanced materials. It can be used to synthesize polymers or co-polymers with specific properties, such as increased thermal stability or unique electronic characteristics, which are valuable in material science applications .
Environmental Science: Pollutant Remediation
This compound could be utilized in environmental science for the remediation of pollutants. Its ability to form complexes with metals can be harnessed to remove heavy metals from wastewater, thus reducing environmental toxicity and aiding in water purification efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid can be used to study enzyme inhibition. The pyrimidine ring can mimic nucleotide bases, making it a potential inhibitor for enzymes like kinases or polymerases, which are crucial for understanding biochemical pathways and disease mechanisms .
Pharmacology: Pharmacokinetic Modulation
The compound’s structure can be modified to alter pharmacokinetic properties of drugs. By attaching different side chains to the pyrimidine ring, researchers can create derivatives with varied absorption, distribution, metabolism, and excretion (ADME) profiles, which is critical in drug development .
Analytical Chemistry: Chromatography Standards
2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid: can serve as a standard or reference compound in chromatographic analysis. Its unique structure allows it to be used in method development for the separation and quantification of complex mixtures in various samples .
Chemical Synthesis: Organic Reaction Development
Lastly, this compound can be used in the development of new organic reactions. Its reactive sites allow for various chemical transformations, providing a platform for chemists to discover new reactions and synthesis pathways .
作用機序
将来の方向性
特性
IUPAC Name |
2-(2,2-dimethylpropyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)6-8-11-5-4-7(12-8)9(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHPGLNEOXXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropyl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



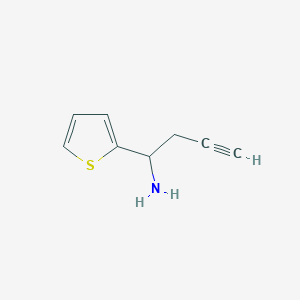
![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)
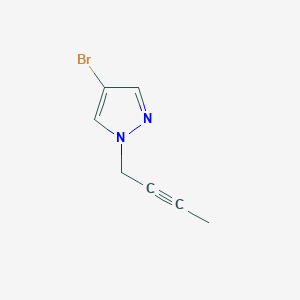
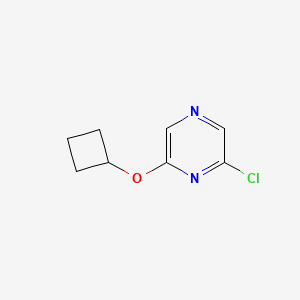
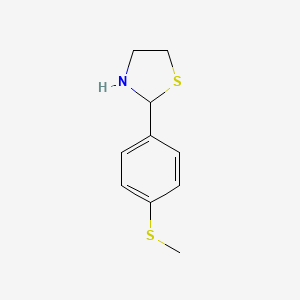
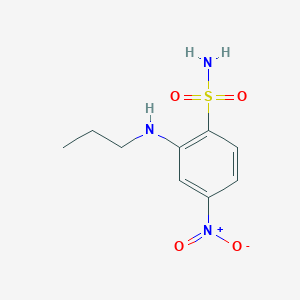
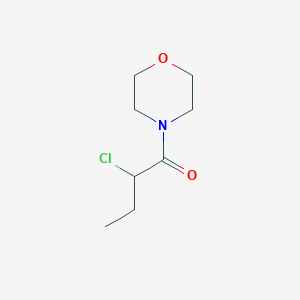

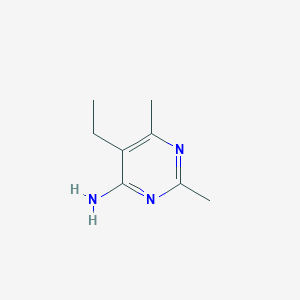
amine](/img/structure/B1469045.png)
